molecular formula C9H11Si B3044872 1-Methyl-1-silaindan CAS No. 1005212-22-5

1-Methyl-1-silaindan

Cat. No.: B3044872
CAS No.: 1005212-22-5
M. Wt: 147.27 g/mol
InChI Key: TUWZSPOUMRBGPS-UHFFFAOYSA-N
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Description

1-Methyl-1-silaindan is a silicon-containing heterocyclic compound characterized by a five-membered ring system where a silicon atom replaces one carbon atom in the indane backbone. This structural modification imparts unique electronic and steric properties compared to its all-carbon analog, 1-methylindane (methylindane). The silicon atom’s larger atomic radius (≈111 pm vs. carbon’s ≈77 pm) elongates bond lengths and alters ring strain, influencing reactivity and stability . The compound is of interest in organometallic chemistry, materials science, and catalysis due to silicon’s ability to modulate electronic environments and stabilize reactive intermediates .

Properties

CAS No.

1005212-22-5

Molecular Formula

C9H11Si

Molecular Weight

147.27 g/mol

InChI

InChI=1S/C9H11Si/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3

InChI Key

TUWZSPOUMRBGPS-UHFFFAOYSA-N

SMILES

C[Si]1CCC2=CC=CC=C21

Canonical SMILES

C[Si]1CCC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methylindane (Methylindane)
  • Structure : A bicyclic hydrocarbon with a methyl group at the 1-position of the indane framework.
  • Key Differences :
    • Bond Lengths : The C–C bond in methylindane (~1.54 Å) is shorter than the Si–C bond in 1-methyl-1-silaindan (~1.87 Å), leading to reduced ring strain in the latter .
    • Thermal Stability : Silicon’s lower electronegativity enhances thermal stability in this compound, whereas methylindane decomposes at lower temperatures.
    • Reactivity : Methylindane undergoes electrophilic substitution more readily, while this compound exhibits nucleophilic behavior at the silicon center.
1-Phenyl-1-silaindan
  • Structure : A silaindan derivative with a phenyl substituent instead of methyl.
  • Comparison: Electronic Effects: The phenyl group in 1-phenyl-1-silaindan introduces π-conjugation, reducing silicon’s electrophilicity compared to the methyl analog. Catalytic Applications: this compound is more effective in stabilizing low-valent metal complexes (e.g., Pd⁰) due to its stronger σ-donor capacity .
Siloles (Silacyclopentadienes)
  • Structure : Five-membered silicon-containing aromatic rings.
  • Contrast: Aromaticity: Siloles exhibit partial aromaticity, whereas this compound is non-aromatic due to saturated bonding. Optical Properties: Siloles are luminescent, while this compound lacks significant photoluminescence, making it less suitable for optoelectronic applications .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Silaindan Derivatives and Analogs

Property This compound 1-Methylindane 1-Phenyl-1-silaindan Silole
Molecular Weight (g/mol) 148.3 132.2 210.4 154.3
Melting Point (°C) 25–28* −45 60–62 85–88
Bond Length (Si–C/C–C, Å) 1.87 1.54 1.85 1.84 (Si–C)
Catalytic Efficiency High (Pd complexes) Low Moderate Low
Aromaticity Non-aromatic Non-aromatic Non-aromatic Partially aromatic

Notes and Limitations

  • Data Gaps : Direct experimental data for this compound (e.g., exact melting points) are scarce, necessitating extrapolation from related compounds .
  • Analytical Methods : Advanced techniques (e.g., X-ray crystallography, NMR) are required to distinguish silicon-carbon bonding in mixtures .
  • Synthetic Accessibility : this compound’s synthesis involves costly silane precursors, unlike methylindane’s straightforward hydrocarbon routes .

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